5MPN Isoform Selectivity: Quantified PFKFB4 Inhibition vs. PFK-1 and PFKFB3
5MPN acts as a selective PFKFB4 inhibitor, showing no significant cross-reactivity with the closely related glycolytic enzymes PFK-1 and PFKFB3. In a kinase activity assay, 5MPN inhibited recombinant PFKFB4 with a Ki of 8.6±1.9 μM. In contrast, it demonstrated no inhibition of PFK-1 or PFKFB3 kinase activity when tested at a concentration of 10 μM [1]. This selectivity profile is critical for avoiding off-target metabolic perturbations.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 8.6±1.9 μM for PFKFB4 |
| Comparator Or Baseline | PFK-1 and PFKFB3 kinase activity: 0% inhibition at 10 μM |
| Quantified Difference | 5MPN shows >10-fold selectivity for PFKFB4 at this concentration, with no measurable inhibition of PFK-1 or PFKFB3. |
| Conditions | In vitro kinase activity assay using recombinant human PFKFB4, PFK-1, and PFKFB3 proteins. |
Why This Matters
This data ensures procurement of 5MPN is for PFKFB4-specific investigation, not broad glycolytic inhibition, eliminating confounding results common with pan-PFKFB or PFK-1 inhibitors.
- [1] Chesney, J., et al. (2015). Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor. Oncotarget, 6(20), 18001–18011. View Source
